molecular formula C24H20N2O3S B11067408 (5E)-5-(anthracen-9-ylmethylidene)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-(anthracen-9-ylmethylidene)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11067408
M. Wt: 416.5 g/mol
InChI Key: GZMMEXSMJXQFSN-KGENOOAVSA-N
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Description

5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound that features a thiazolidinedione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 9-anthraldehyde with a thiazolidinedione derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione core, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets. The compound can intercalate into DNA due to its planar anthracene structure, potentially disrupting DNA replication and transcription. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(9-Anthryl)-2-(1-naphthyl)ethylene: Shares the anthracene moiety but differs in the overall structure.

    2-(9-Anthryl)ethanol: Contains the anthracene group but lacks the thiazolidinedione core.

Uniqueness

5-[(E)-1-(9-ANTHRYL)METHYLIDENE]-3-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1,3-THIAZOLANE-2,4-DIONE is unique due to its combination of the anthracene moiety and the thiazolidinedione core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H20N2O3S/c27-22(25-11-5-6-12-25)15-26-23(28)21(30-24(26)29)14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-4,7-10,13-14H,5-6,11-12,15H2/b21-14+

InChI Key

GZMMEXSMJXQFSN-KGENOOAVSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CN2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/SC2=O

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)SC2=O

Origin of Product

United States

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